molecular formula C18H20N2O3 B5752000 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone

3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone

Cat. No. B5752000
M. Wt: 312.4 g/mol
InChI Key: JCEXYVKYAQFXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone, also known as IPPN, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has also been shown to have potential neuroprotective effects, which can help to protect the brain from damage caused by various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been shown to have a variety of potential applications in various fields, which makes it a versatile compound for scientific research. However, one limitation of using 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone. One area of research could be focused on further understanding the mechanism of action of 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone and its potential applications in various fields. Additionally, research could be focused on developing new methods for synthesizing 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone and improving the purity of the compound. Finally, research could be focused on developing new applications for 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone in fields such as medicine, biotechnology, and materials science.
Conclusion:
In conclusion, 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. It can be synthesized through a relatively simple method and has been shown to have a variety of potential applications. While its mechanism of action is not fully understood, 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been shown to have a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. There are many potential future directions for research on 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone, and it is likely to continue to be an important compound in scientific research for years to come.

Synthesis Methods

3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone can be synthesized through the reaction of 4-isopropylacetophenone and 4-nitrobenzaldehyde in the presence of sodium hydroxide and ethanol. This reaction results in the formation of 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone, which can be purified through recrystallization.

Scientific Research Applications

3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for detecting metal ions, as well as its potential as a photosensitizer for photodynamic therapy. Additionally, 3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone has been studied for its potential use in the synthesis of organic semiconductors and as an intermediate in the synthesis of pharmaceuticals.

properties

IUPAC Name

1-(4-nitrophenyl)-3-(4-propan-2-ylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(2)14-3-7-16(8-4-14)19-12-11-18(21)15-5-9-17(10-6-15)20(22)23/h3-10,13,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEXYVKYAQFXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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